2-[4-[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a unique combination of imidazo, thiazole, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the piperazine and thiophene moieties. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiophene rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 2-[4-[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol stands out due to its unique combination of functional groups and rings
Properties
IUPAC Name |
2-[4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS2/c1-14-17(22-6-9-25-18(22)19-14)12-20-4-5-21(16(11-20)2-7-23)10-15-3-8-24-13-15/h3,6,8-9,13,16,23H,2,4-5,7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZIQDPSOFEZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CN3CCN(C(C3)CCO)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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